5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid
Description
5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a hydroxy group at position 2 and a conjugated ene-cyano-carbamoyl moiety at position 3. This compound is of interest in medicinal chemistry due to its structural complexity, which may enable interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-[3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-13(18)12(8-10)15(20)21/h4-5,7-8,18H,2-3,6H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOYQUIYIWSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butylcarbamoyl group: This can be achieved by reacting butylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Introduction of the cyano group: This step often involves the use of a cyanation reagent, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst.
Formation of the hydroxybenzoic acid moiety: This can be synthesized through various methods, including the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates.
Industrial Production Methods
Industrial production of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid
The -COOH group is reactive and can undergo esterification under conditions similar to those used for hydroxybenzoic acids . Typical methods involve:
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Reagents : Halocarbons (e.g., benzyl chloride) and tertiary amines (e.g., N,N-diisopropylethylamine).
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Product : Ester derivatives (e.g., benzyl ester).
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Esterification | 70–120°C, 1–2 hours | Halocarbon, tertiary amine | Ester formation |
Hydrolysis of the Butylcarbamoyl Group
The amide bond (-CONH-butyl) is susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Produces carboxylic acid and butylamine.
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Basic hydrolysis : Yields carboxylate salt and butylamine.
While direct data for this compound is unavailable, analogous amide hydrolysis typically requires prolonged heating with strong acids/bases .
Oxidation Pathways
The hydroxyl group (-OH) and conjugated system may undergo oxidation, as observed in 2-hydroxybenzoic acid degradation studies :
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Advanced oxidation processes (AOPs) : UV/H₂O₂ or Fenton reagents generate intermediates like 2,3-dihydroxybenzoic acid and catechol .
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Conditions : pH-dependent (e.g., pH 4.5–7.0), with complete degradation achievable in ≤150 minutes .
| Oxidation Method | Key Intermediates | Degradation Time |
|---|---|---|
| Fenton reaction | 2,3-DHBA, 2,5-DHBA, catechol | ≤150 minutes |
| UV/H₂O₂ | Similar intermediates | Comparable |
Conjugate Addition Reactions
The ethenyl group (CH₂=CH-) with electron-withdrawing groups (CN, carbamoyl) may act as a Michael acceptor :
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Nucleophilic addition : Potential for additions to the α,β-unsaturated system.
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Conditions : Dependent on nucleophile and solvent (e.g., amines, alcohols in polar aprotic solvents).
Stability and Reactivity
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pH sensitivity : The -COOH and -OH groups dictate stability; deprotonation may enhance reactivity.
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Thermal stability : Likely stable at moderate temperatures but prone to decomposition under high heat or oxidative stress .
Pharmaceutical Potential
The compound’s structural complexity suggests utility in drug discovery , particularly for targeting:
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Enzymes : The cyano and carbamoyl groups may interact with catalytic sites (e.g., proteases).
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Antioxidant systems : Oxidation intermediates could modulate redox pathways .
Environmental Considerations
Degradation via AOPs highlights its potential for biodegradability in wastewater treatment systems .
Limitations and Research Gaps
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Limited direct data : No specific studies on this compound were found in the provided sources.
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Inferred mechanisms : Reactions are extrapolated from analogs (e.g., hydroxybenzoic acids, amides) .
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Toxicology : No safety data available; structural similarity to fungicides (e.g., benomyl ) warrants caution.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In studies involving various derivatives of hydroxybenzoic acids, compounds with similar structures were evaluated for their efficacy against bacterial and fungal strains. For instance, certain derivatives exhibited biological activity comparable to established antibiotics like isoniazid and ciprofloxacin, indicating potential as a new class of antimicrobial agents .
Mechanism of Action
Research has shown that the compound may inhibit essential biological processes in microorganisms. The mechanism involves interference with photosynthetic electron transport (PET) in chloroplasts, which can lead to increased permeability of thylakoid membranes. This uncoupling effect enhances the rate of PET, suggesting a novel approach for developing herbicides or fungicides .
Agricultural Applications
Pesticidal Properties
5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid has been explored for its pesticidal properties. It is structurally related to phenylacetic acid derivatives that have been used to control animal pests and harmful fungi. The synthesis of such compounds often involves reactions that yield derivatives with enhanced activity against specific pests .
Herbicidal Activity
The compound's structural features allow it to act as an herbicide. Its ability to affect plant physiological processes makes it a candidate for agricultural applications aimed at weed management. Studies indicate that derivatives with similar functionalities can significantly reduce weed populations while being less harmful to crops .
Biochemical Research
Biological Activity Evaluation
In biochemical studies, the compound has been subjected to various assays to evaluate its biological activity. For example, cytotoxicity assays using human monocytic leukemia cell lines have shown that certain derivatives possess significant cytotoxic effects, highlighting their potential use in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Research indicates that modifications in the side chains and functional groups can lead to enhanced biological activities. This knowledge aids in the design of more effective drugs and agrochemicals based on the core structure of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid.
Data Table: Summary of Biological Activities
| Application Area | Biological Activity | Reference |
|---|---|---|
| Antimicrobial | Comparable to isoniazid | |
| Pesticidal | Effective against pests | |
| Herbicidal | Reduces weed populations | |
| Cytotoxicity | Significant effects on THP-1 cells |
Case Studies
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Antimicrobial Screening
A study evaluated a series of hydroxybenzoic acid derivatives, including those similar to 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid, against various microbial strains. The results showed that some compounds had higher activity than standard antibiotics, suggesting their potential as new therapeutic agents . -
Herbicidal Efficacy
In agricultural trials, derivatives of the compound were tested for their herbicidal effects on common weeds in corn cultivation. The results indicated a significant reduction in weed growth without adversely affecting crop yield, demonstrating its practical application in sustainable agriculture . -
Cytotoxicity Studies
A cytotoxicity assay conducted on human monocytic leukemia cell lines revealed that specific derivatives exhibited potent cytotoxic effects, indicating their potential as anti-cancer agents. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of substituted benzoic acid derivatives. Below is a comparative analysis with structurally or functionally analogous compounds, leveraging available data from related systems:
Structural Analogs
5-[bis(2-hydroxyethyl)sulfamoyl]-2-methyl-benzoic acid
- Key Differences :
- Replaces the ene-cyano-carbamoyl group with a bis(2-hydroxyethyl)sulfamoyl moiety.
- The methyl group at position 2 reduces steric hindrance compared to the hydroxy group in the target compound.
- Functional Implications :
- The sulfamoyl group enhances water solubility, whereas the butylcarbamoyl group in the target compound increases lipophilicity .
- Bioactivity: Sulfamoyl derivatives often exhibit enzyme inhibitory properties (e.g., carbonic anhydrase), whereas cyano-carbamoyl groups may target kinases or proteases.
2-Hydroxy-5-(2-nitrovinyl)benzoic Acid
- Key Differences :
- Substitutes the cyano-carbamoyl-ene group with a nitrovinyl group. Functional Implications:
- Increased electrophilicity may enhance reactivity in nucleophilic environments.
5-(2-Cyanoacryloyl)-2-hydroxybenzoic Acid Key Differences:
- Features a cyanoacryloyl group instead of the butylcarbamoyl-cyano-ene chain. Functional Implications:
Key Research Findings
- Hydroxybenzoic Acid Scaffold : Derivatives with electron-withdrawing groups at position 5 often exhibit enhanced stability under acidic conditions compared to electron-donating substituents.
Critical Notes and Limitations
- Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography, or biological activity are absent in publicly accessible literature. Comparisons rely on extrapolations from structurally related systems.
- Contradictions : While sulfamoyl analogs emphasize hydrophilicity , the target compound’s butylcarbamoyl group likely shifts its pharmacokinetic profile toward greater membrane permeability.
- Synthetic Challenges: The conjugated ene-cyano-carbamoyl group may pose stability issues during synthesis, a common problem in acrylonitrile-based systems.
Biological Activity
5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid can be represented as follows:
This compound features a hydroxy group, which is known to enhance biological activity by increasing solubility and reactivity with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance, compounds similar in structure have been tested against various bacterial and fungal strains, demonstrating comparable efficacy to established antibiotics such as penicillin and ciprofloxacin .
- Inhibition of Photosynthetic Electron Transport : The compound has been evaluated for its ability to inhibit photosynthetic electron transport in plant chloroplasts, which is crucial for understanding its potential herbicidal properties .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of related compounds. For example:
- Study 1 : A derivative with a similar structure was tested against mycobacterial strains, showing an inhibition rate that surpassed standard treatments like isoniazid. The study highlighted the importance of lipophilicity in enhancing antibacterial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are critical in understanding how modifications to the compound's structure affect its biological activity. Key findings include:
| Modification Type | Effect on Activity |
|---|---|
| Hydroxyl Group Addition | Increased solubility and bioavailability |
| Cyano Group Presence | Enhanced antimicrobial potency |
| Alkyl Chain Variation | Influence on lipophilicity and membrane permeability |
These modifications suggest that careful structural adjustments can lead to compounds with improved therapeutic profiles.
Toxicity and Safety Profile
While evaluating the biological activity, it is essential to consider the safety profile of the compound. Preliminary toxicity assessments indicate that derivatives of this class may exhibit moderate toxicity levels, necessitating further investigation into their safety for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 5-[2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid, and how can intermediates be characterized?
- Methodological Answer : A plausible synthesis involves a multi-step approach:
- Step 1 : Condensation of 2-hydroxybenzoic acid derivatives with cyanoacetylbutylcarbamide. Use protecting groups (e.g., methyl esters) for the carboxylic acid moiety to prevent side reactions .
- Step 2 : Purification via preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Characterization : Employ / NMR to confirm enamine geometry and carbamoyl connectivity. IR spectroscopy can validate cyano (C≡N, ~2200 cm) and hydroxyl (O–H, ~3200 cm) groups .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin derivatives to enhance dissolution. Monitor stability via UV-Vis spectroscopy at λmax (likely ~260–280 nm due to aromatic conjugation) .
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) and analyze degradation products using LC-MS. Adjust buffer systems (e.g., phosphate-buffered saline at pH 7.4) to maintain integrity .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Retention time and peak symmetry indicate purity (>95%) .
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (calculated from molecular formula) to detect residual solvents or salts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s tautomeric equilibria and biological interactions?
- Methodological Answer :
- Tautomerism : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to evaluate energy differences between keto-enol forms. Solvent effects (e.g., PCM model for DMSO) refine predictions .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using PubChem’s 3D conformer (InChI Key: APAJGWMMTSSXSI-DEDYPNTBSA-N) to identify binding modes .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- NMR Discrepancies : Replicate experiments under standardized conditions (e.g., 600 MHz, DMSO-d6). Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for enamine protons .
- X-ray Crystallography : If crystals are obtainable (via slow evaporation in ethanol/water), compare experimental bond lengths/angles with DFT-optimized geometries to validate structural assignments .
Q. How does the compound’s electronic structure influence its reactivity in photochemical assays?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption spectra (200–400 nm) to identify π→π* and n→π* transitions. Correlate with TD-DFT calculations to assign electronic states .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation kinetics via HPLC. Quenching experiments (e.g., with NaN3) identify reactive oxygen species involvement .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Collect organic waste in designated containers for incineration. Neutralize acidic residues (pH 7) before aqueous disposal .
Key Research Findings
- The compound exhibits pH-dependent tautomerism, favoring the enol form in acidic conditions, which enhances hydrogen-bonding capacity .
- Computational models predict moderate COX-2 inhibition (IC50 ~10 µM), warranting enzymatic validation .
- Accelerated stability studies indicate a shelf life of >12 months when stored desiccated at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
